molecular formula C20H20ClN5O2 B2433557 1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}piperidine-4-carboxamide CAS No. 941931-69-7

1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}piperidine-4-carboxamide

Cat. No.: B2433557
CAS No.: 941931-69-7
M. Wt: 397.86
InChI Key: KHRKPGGJDBHNGN-UHFFFAOYSA-N
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Description

1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}piperidine-4-carboxamide is a complex heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of multiple functional groups, including a chloro, methyl, phenyl, and piperidine moiety, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}piperidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors, to understand its pharmacokinetic and pharmacodynamic properties.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may be utilized in the development of new materials or as a precursor in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}piperidine-4-carboxamide is unique due to the specific combination of functional groups and the presence of the piperidine-4-carboxamide moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

1-(4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c1-12-16-17(21)15(20(28)25-9-7-13(8-10-25)18(22)27)11-23-19(16)26(24-12)14-5-3-2-4-6-14/h2-6,11,13H,7-10H2,1H3,(H2,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRKPGGJDBHNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N3CCC(CC3)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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